molecular formula C12H11BrN2 B7791540 (5-Bromo-3-pyridyl)-phenyl-methanamine

(5-Bromo-3-pyridyl)-phenyl-methanamine

Cat. No.: B7791540
M. Wt: 263.13 g/mol
InChI Key: RJPSANYVKQLMSV-UHFFFAOYSA-N
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Description

(5-Bromo-3-pyridyl)-phenyl-methanamine is an organic compound that features a bromine atom attached to a pyridine ring, which is further connected to a phenyl-methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method starts with 5-bromopyridine, which undergoes a series of reactions including nucleophilic substitution and amination to yield the desired product .

Industrial Production Methods

Industrial production of (5-Bromo-3-pyridyl)-phenyl-methanamine may involve large-scale bromination reactions using bromine or N-bromosuccinimide (NBS) as the brominating agents. The subsequent steps involve purification and crystallization to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-3-pyridyl)-phenyl-methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

(5-Bromo-3-pyridyl)-phenyl-methanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (5-Bromo-3-pyridyl)-phenyl-methanamine involves its interaction with specific molecular targets. The bromine atom and the pyridine ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The compound can influence various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

  • (5-Bromo-3-pyridyl)-phenyl-methanone
  • (5-Bromo-3-pyridyl)-phenyl-ethanamine
  • (5-Bromo-3-pyridyl)-phenyl-propanamine

Uniqueness

(5-Bromo-3-pyridyl)-phenyl-methanamine is unique due to its specific structural features, such as the bromine atom on the pyridine ring and the phenyl-methanamine group. These features confer distinct chemical reactivity and biological activity compared to similar compounds .

Properties

IUPAC Name

(5-bromopyridin-3-yl)-phenylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2/c13-11-6-10(7-15-8-11)12(14)9-4-2-1-3-5-9/h1-8,12H,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJPSANYVKQLMSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC(=CN=C2)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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